Fenoldopam mesylate

Overview

Description

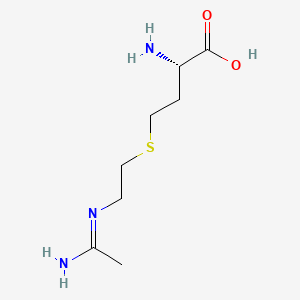

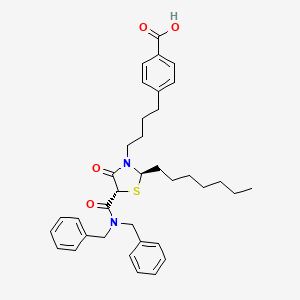

Fenoldopam mesylate is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the short-term management of severe hypertension. This compound is known for its rapid onset and short duration of action, making it suitable for emergency reduction of blood pressure .

Mechanism of Action

Target of Action

Fenoldopam mesylate is a selective dopamine D1 receptor agonist . It primarily targets D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Mode of Action

This compound acts as a rapid-acting vasodilator . It interacts with its targets, the D1-like dopamine receptors, and α2-adrenoceptors, leading to arteriolar vasodilation . This interaction results in a decrease in systemic vascular resistance .

Biochemical Pathways

The stimulation of D1 receptors by fenoldopam activates adenylyl cyclase, which raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .

Pharmacokinetics

It has a short elimination half-life of about 5 minutes . Approximately 90% of fenoldopam is excreted in the urine, and 10% is excreted in the feces .

Result of Action

The primary result of fenoldopam’s action is a decrease in blood pressure . By activating peripheral D1 receptors, it causes arterial/arteriolar vasodilation, leading to a decrease in blood pressure . It also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions including anaphylactic symptoms and asthma in susceptible people . Furthermore, its efficacy can be affected by the patient’s renal function, as it is primarily excreted in the urine .

Biochemical Analysis

Biochemical Properties

Fenoldopam mesylate is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of this compound is responsible for the biological activity .

Cellular Effects

This compound causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron .

Molecular Mechanism

This compound works by selectively stimulating dopamine-1 receptors, leading to vasodilation . This helps lower blood pressure and improve blood flow, making it effective in hypertensive emergencies and supporting kidney function .

Temporal Effects in Laboratory Settings

This compound is a rapid-acting vasodilator . It has a rapid onset of action (4 minutes) and short duration of action (< 10 minutes) and a linear dose–response relationship at usual clinical doses .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to effectively and safely lower blood pressure while maintaining or improving renal function

Metabolic Pathways

This compound is largely eliminated by conjugation, without the participation of cytochrome P-450 enzymes . Methylation, glucuronidation, and sulfation are the main routes of conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoldopam mesylate is synthesized through a multi-step process. The key steps involve the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of methanesulfonic acid to form the mesylate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight containers, protected from moisture, and stored at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Fenoldopam mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products are often characterized using techniques such as chromatography and spectroscopy .

Scientific Research Applications

Chemistry

In chemistry, fenoldopam mesylate is used to study dopamine D1-mediated cell signaling. It serves as a model compound for understanding the interactions of dopamine receptors with various ligands .

Biology

In biological research, this compound is utilized to investigate its effects on renal blood flow and sodium excretion. It is also studied for its potential role in preventing postoperative acute kidney injury .

Medicine

Medically, this compound is used as an antihypertensive agent. It is administered intravenously to manage hypertensive crises and improve renal perfusion in patients with chronic kidney disease .

Industry

In the pharmaceutical industry, this compound is employed in the development of new antihypertensive drugs. Its unique properties make it a valuable compound for research and development .

Comparison with Similar Compounds

Similar Compounds

Dopamine: Unlike fenoldopam mesylate, dopamine has effects on both D1 and D2 receptors and can influence β-adrenoceptors.

Dobutamine: This compound primarily acts on β1-adrenoceptors and is used for its inotropic effects.

Nitroprusside: A potent vasodilator used in hypertensive emergencies, but it acts through the release of nitric oxide rather than dopamine receptors

Uniqueness

This compound is unique in its selective action on D1-like dopamine receptors, leading to vasodilation without significant adrenergic effects. This selectivity makes it particularly useful in managing hypertension with minimal impact on heart rate and other adrenergic functions .

Properties

IUPAC Name |

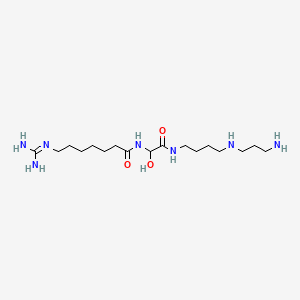

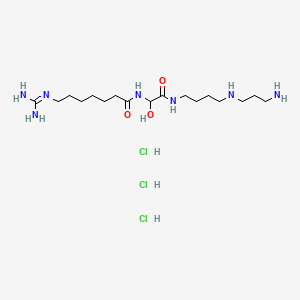

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKUMNRCIJMVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-56-9 (Parent), 75-75-2 (Parent) | |

| Record name | Fenoldopam mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00904650 | |

| Record name | Fenoldopam Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67227-57-0 | |

| Record name | Fenoldopam mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoldopam Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOLDOPAM MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3R0MY016 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)